molecular formula C5H5BrN2OS B8422195 5-Bromo-2-formylaminomethylthiazole

5-Bromo-2-formylaminomethylthiazole

Cat. No.: B8422195
M. Wt: 221.08 g/mol
InChI Key: KIYHSKGOEAGEDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Bromo-2-formylaminomethylthiazole is a brominated thiazole derivative characterized by a bromine atom at position 5 of the thiazole ring and a formylaminomethyl (-NHCH2CHO) group at position 2. Thiazoles are nitrogen- and sulfur-containing heterocycles renowned for their pharmacological and material science applications, including antimicrobial, anticancer, and antiviral activities .

Properties

Molecular Formula

C5H5BrN2OS

Molecular Weight

221.08 g/mol

IUPAC Name

N-[(5-bromo-1,3-thiazol-2-yl)methyl]formamide

InChI

InChI=1S/C5H5BrN2OS/c6-4-1-8-5(10-4)2-7-3-9/h1,3H,2H2,(H,7,9)

InChI Key

KIYHSKGOEAGEDR-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC(=N1)CNC=O)Br

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Lipophilicity : Fluorinated (e.g., 3-fluorophenyl) and brominated groups increase lipophilicity, improving membrane permeability .
  • Reactivity : Bromine at position 5 facilitates nucleophilic substitution, as seen in analogous thiadiazoles .
  • Bioactivity: Amino and methyl groups (e.g., 2-amino-5-bromo-4-methylthiazole) correlate with antimicrobial activity, while bulkier substituents (e.g., benzimidazoles) show antiviral and anticancer effects .

Challenges :

  • Regioselectivity : Bromination of thiazoles often yields mixtures (e.g., 5- and 6-bromo isomers in benzimidazoles ).
  • Purification : Column chromatography or crystallization is required to isolate isomers, as seen in 5-bromo-2-(thiophen-2-yl)benzimidazole .

Contradictions/Nuances :

  • While bromine generally enhances bioactivity, overly bulky substituents (e.g., tri-brominated benzimidazoles ) may reduce solubility and efficacy.

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